(4-Methylcyclohexa-1,3-dien-1-yl)methanamine;hydrochloride
Description
(4-Methylcyclohexa-1,3-dien-1-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C8H14ClN. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by a cyclohexadiene ring substituted with a methyl group and a methanamine group, forming a hydrochloride salt .
Properties
Molecular Formula |
C8H14ClN |
|---|---|
Molecular Weight |
159.65 g/mol |
IUPAC Name |
(4-methylcyclohexa-1,3-dien-1-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H13N.ClH/c1-7-2-4-8(6-9)5-3-7;/h2,4H,3,5-6,9H2,1H3;1H |
InChI Key |
ALYQRQXWRPGNFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(CC1)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylcyclohexa-1,3-dien-1-yl)methanamine;hydrochloride typically involves the reaction of 4-methylcyclohexa-1,3-diene with methanamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
(4-Methylcyclohexa-1,3-dien-1-yl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methanamine group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
(4-Methylcyclohexa-1,3-dien-1-yl)methanamine;hydrochloride is widely used in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Methylcyclohexa-1,3-dien-1-yl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (4-Methylcyclohexa-1,3-dien-1-yl)methanamine;hydrochloride include:
- (4-Methylthiazol-5-yl)phenylmethanamine hydrochloride
- (4-Methylcyclohexa-1,3-dien-1-yl)methanamine
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a cyclohexadiene ring with a methanamine group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research and industrial applications .
Biological Activity
(4-Methylcyclohexa-1,3-dien-1-yl)methanamine;hydrochloride is a compound of interest due to its potential biological activities. Understanding its pharmacological properties is crucial for exploring its applications in medicinal chemistry and drug development. This article reviews the available literature on the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound involves several chemical reactions. The compound is typically synthesized through the reaction of 4-methylcyclohexa-1,3-diene with methanamine under controlled conditions to yield the hydrochloride salt form, which enhances its solubility and stability in biological assays .
Chemical Structure
The chemical structure can be represented as follows:
This structure indicates the presence of a cyclohexadiene moiety, which is significant for its reactivity and potential interactions with biological targets.
Cytotoxicity
Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in A549 lung cancer cells and SW480 colon cancer cells. The mode of action appears to involve the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15 | ROS generation, apoptosis |
| SW480 | 20 | ROS generation, apoptosis |
| CH1/PA-1 | 25 | Induction of cell cycle arrest |
Antimicrobial Activity
In addition to its cytotoxic properties, the compound has shown antimicrobial activity. It was effective against several strains of bacteria in preliminary assays. The minimal inhibitory concentration (MIC) values were determined for both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Bacillus subtilis | 75 |
Case Studies
A notable study investigated the effects of this compound on human cancer cell lines. The results indicated that treatment with varying concentrations led to significant reductions in cell viability, with a clear dose-dependent relationship observed in A549 cells .
Another investigation focused on the compound's effects on bacterial growth. The study utilized bioassay-guided fractionation to isolate active metabolites from natural sources, revealing that similar compounds exhibited synergistic effects when combined with traditional antibiotics .
Q & A
What are the optimal synthetic routes for (4-Methylcyclohexa-1,3-dien-1-yl)methanamine hydrochloride, and how can reaction conditions be systematically optimized?
Basic Research Question
The synthesis involves cyclization and salt formation steps. Key methodological considerations include:
- Precursor preparation : Use cyclohexadiene derivatives with appropriate substituents to ensure regioselective amination.
- Reductive amination : Sodium borohydride in polar solvents (e.g., methanol) at controlled temperatures (0–5°C) to form the primary amine .
- Salt formation : React with HCl in a 1:1 molar ratio under anhydrous conditions to precipitate the hydrochloride salt .
- Optimization : Apply computational reaction path searches using quantum chemical methods to identify optimal temperatures and solvent systems, reducing trial-and-error approaches .
How can spectroscopic and chromatographic techniques be utilized to confirm the structural integrity of (4-Methylcyclohexa-1,3-dien-1-yl)methanamine hydrochloride?
Basic Research Question
Structural confirmation requires a multi-technique approach:
- NMR Spectroscopy : ¹H and ¹³C NMR to identify characteristic peaks (e.g., vinylic protons at δ 5.2–5.8 ppm, methyl groups at δ 1.7–2.1 ppm) .
- FT-IR Analysis : Detect N-H stretches (~2500–3000 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹) confirming the hydrochloride salt formation .
- HPLC-PDA : Assess purity (>98%) using a C18 column with UV detection at 254 nm, comparing retention times against standards .
What methodologies address discrepancies in the compound's solubility data across different research studies?
Advanced Research Question
Resolve solubility contradictions through:
- Standardized protocols : Use Phosphate Buffered Saline (PBS, pH 7.4) and simulated intestinal fluid (FaSSIF) for consistent measurement .
- Temperature control : Conduct experiments at 25°C ± 0.5°C using jacketed cells to minimize thermal variability .
- Advanced characterization : Employ dynamic light scattering (DLS) to detect aggregation phenomena that may skew solubility readings .
How can computational modeling predict the degradation pathways of this compound under oxidative stress?
Advanced Research Question
Predictive strategies include:
- DFT calculations : Determine bond dissociation energies (BDE) for C-H bonds adjacent to the amine group, identifying vulnerable sites (BDE <85 kcal/mol) .
- MD simulations : Model interactions with reactive oxygen species (ROS) in aqueous environments to predict primary degradation products .
- Validation : Compare LC-MS/MS data from forced degradation studies (40°C, 75% RH, 3% H₂O₂) with computational predictions .
What experimental designs effectively evaluate the compound's receptor binding affinity versus nonspecific interactions?
Advanced Research Question
Differentiate specific binding through:
- Competitive binding assays : Use radiolabeled ligands (e.g., [³H]MK-801 for NMDA receptors) with varying concentrations (1 nM–10 μM) to calculate Ki values .
- Surface plasmon resonance (SPR) : Measure real-time association/dissociation kinetics (ka = 1×10⁵ M⁻¹s⁻¹, kd = 0.01 s⁻¹) on immobilized receptor chips .
- Control experiments : Include inactive enantiomers and receptor knockout models to confirm target specificity .
How does the hydrochloride salt form influence the compound's stability under accelerated storage conditions?
Basic Research Question
Stability testing protocols reveal:
- Thermal stability : The salt remains stable at 40°C/75% RH for 6 months (HPLC purity >95% vs free base degradation to 82% under same conditions) .
- Photolytic resistance : UV-Vis spectroscopy shows <5% decomposition after 48 hr exposure to 5000 lux illumination, attributed to the chloride counterion's radical scavenging properties .
- Recommended storage : Desiccate at -20°C in amber vials with nitrogen headspace to maintain potency >24 months .
What strategies reconcile contradictory biological activity data across in vitro and in vivo models?
Advanced Research Question
Address variability through:
- Dosage calibration : Establish pharmacokinetic profiles via LC-MS/MS in Sprague-Dawley rats (dose range 5–50 mg/kg; Tmax = 1.5 hr, Cmax = 12 μM) to reconcile in vitro/in vivo discrepancies .
- Model standardization : Use isogenic cell lines (e.g., HEK293-TLR4 KO vs WT) to isolate target-specific effects .
- Positive controls : Include tramadol hydrochloride (10 μM) in cAMP inhibition assays to validate GPCR signaling readouts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
